2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-methyl-5-(trichloromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3N2O/c1-2-8-9-3(10-2)4(5,6)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQORJAFSVBZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acethydrazide with Trichloromethyl Carbonic Ether Derivatives
One of the primary methods involves the reaction of acethydrazide with trichloromethyl carbonic ether or related reagents under catalytic conditions to form the 1,3,4-oxadiazole ring bearing the trichloromethyl substituent.
-
- Acethydrazide as the hydrazide precursor.
- Trichloromethyl carbonic ether (or superpalite) as the source of the trichloromethyl group.
- Catalysts such as pyridine or 4-Dimethylaminopyridine (DMAP).
- Dielectric solvents like 1,2-dichloroethane.
- Controlled temperature ranges: initial dropwise addition at -10 to 20 °C or 0 to 50 °C, followed by reaction at 40 to 80 °C.
- Reaction times vary from 1 to 12 hours depending on conditions.
-
- The acethydrazide is dissolved in 1,2-dichloroethane with the catalyst.
- The trichloromethyl carbonic ether solution is added dropwise maintaining the temperature.
- After complete addition, the mixture is heated to 40–80 °C and stirred for several hours to complete cyclization.
- The reaction mixture is concentrated, and the product precipitates as a solid which is isolated by filtration.
-
- The method yields 5-methyl-1,3,4-oxadiazole-2(3H)-ketone derivatives with good purity after crystallization.
- The molar ratios of reagents are typically in the range 0.05–1.5:1 (trichloromethyl carbonic ether to acethydrazide).
This method is described in detail in patent CN101012206A, which provides multiple variations of temperature control and reagent ratios to optimize yield and purity.
Cyclization Using Phosphorus Oxychloride (POCl3) and Hydrazide Intermediates
Another synthetic strategy involves the cyclization of hydrazide intermediates under dehydrating conditions using phosphorus oxychloride, which promotes ring closure to 1,3,4-oxadiazoles.
-
- Hydrazide intermediate (e.g., naphthofuran-2-carbohydrazide or similar).
- Phosphorus oxychloride (POCl3) as cyclization agent.
- Subsequent functionalization with carboxylic acids to introduce substituents at the 2 and 5 positions of the oxadiazole ring.
-
- The hydrazide is treated with POCl3 under reflux conditions to induce cyclization forming the oxadiazole ring.
- The amino intermediate formed can be further reacted with various carboxylic acids using coupling reagents like HATU and bases such as N,N-diisopropylethylamine (DIPEA) in dichloromethane.
- This allows for the introduction of diverse substituents including the trichloromethyl group if the appropriate carboxylic acid derivative is used.
-
- Solvent choice is critical; dichloromethane (DCM) is preferred over THF or DMF for better conversion.
- DIPEA base and HATU coupling reagent provide high yields.
- Reaction times typically range from 3 to 5 hours at room temperature.
This approach was employed in a series of 2,5-disubstituted 1,3,4-oxadiazoles synthesis, demonstrating the versatility of the method for introducing various substituents, including halogenated groups.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The patent method (Method 1) emphasizes the importance of controlled temperature during dropwise addition of the trichloromethyl reagent to avoid side reactions and ensure high yield of the oxadiazole ring formation.
- Catalysts such as pyridine or DMAP serve dual roles: activating the carbonic ether and promoting cyclization.
- The solvent 1,2-dichloroethane is chosen for its dielectric properties and ability to dissolve both organic and inorganic reagents effectively.
- The second method highlights the utility of POCl3 as a dehydrating agent facilitating ring closure in hydrazide intermediates, which can be further functionalized to introduce the trichloromethyl group.
- The coupling reaction using HATU and DIPEA in DCM is a mild and efficient method for preparing substituted oxadiazoles, with solvent and base choice critically impacting yield.
- The third method, although less direct for the target compound, illustrates alternative alkylation strategies for introducing trichloromethyl groups into heterocyclic frameworks.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The oxadiazole derivatives, including 2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole, have been synthesized and evaluated for their antimicrobial properties. A study demonstrated that these compounds exhibited notable antibacterial and antifungal activities against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives showed effective activity comparable to standard antibiotics.
| Compound | MIC (mg/cm³) | Activity Against |
|---|---|---|
| 3d | 0.20 - 0.40 | Pseudomonas aeruginosa |
| 3i | 0.40 - 0.60 | Escherichia coli, Candida albicans |
| 3g | 250 - 750 | General bacterial strains |
This suggests that modifications at the 5-position of the oxadiazole ring can enhance biological activity, making it a promising scaffold for developing new antimicrobial agents .
Antioxidant Properties
Research has also highlighted the antioxidant potential of oxadiazole derivatives. Compounds derived from this scaffold were tested for their ability to scavenge free radicals in vitro. The results indicated significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Agricultural Applications
Pesticidal Activity
this compound has been identified as an intermediate in the synthesis of novel pesticides. For instance, derivatives have shown effectiveness against various agricultural pests such as aphids and leafhoppers. The compound's mode of action involves disrupting the normal physiological functions of these pests.
| Pesticide | Target Pest | Efficacy (%) |
|---|---|---|
| Pyrrole Aphid Ketone | Aphids | >90% |
| Novel Oxadiazole Derivatives | Leafhoppers | >85% |
These findings suggest that oxadiazole derivatives can serve as effective agricultural chemicals with low toxicity profiles .
Material Science
Polymer Chemistry
In materials science, oxadiazoles are being explored for their potential use in creating high-performance polymers. Their thermal stability and chemical resistance make them suitable candidates for advanced materials applications. Research indicates that incorporating oxadiazole units into polymer backbones can significantly enhance the material properties.
Case Studies
Case Study 1: Development of Antimicrobial Agents
A series of studies synthesized various substituted oxadiazoles and evaluated their antimicrobial activities against clinical isolates of bacteria and fungi. The findings demonstrated that specific substitutions led to compounds with enhanced efficacy against multi-drug resistant strains .
Case Study 2: Pesticidal Efficacy in Field Trials
Field trials involving the application of oxadiazole-based pesticides showed a marked reduction in pest populations compared to untreated controls. The results confirmed laboratory findings and underscored the potential for these compounds in sustainable agriculture practices .
Mechanism of Action
The mechanism by which 2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
The pharmacological profile of oxadiazole derivatives is highly dependent on substituents at the C2 and C5 positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
*Calculated based on formula C₄H₃Cl₃N₂O.
Key Observations:
This is comparable to the trifluoromethyl group in , which also stabilizes the molecule against metabolic degradation . Nitro-substituted derivatives (e.g., compound XIV in ) exhibit strong CNS depressant activity due to enhanced hydrogen-bonding capacity and electronic effects .
Steric and Lipophilic Effects:
- The trichloromethyl group introduces significant steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. In contrast, the pyrrolidinyl substituent in enhances solubility via hydrogen bonding .
Biological Activity:
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: The trifluoromethyl analog () shows superior stability due to fluorine’s inertness, whereas the trichloromethyl group may undergo dechlorination in vivo .
Biological Activity
2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
The unique structure of this compound imparts distinct chemical properties that contribute to its biological activity. The presence of the trichloromethyl group enhances its reactivity and potential interactions with biological targets.
The mechanisms by which this compound exerts its biological effects are multifaceted. It may act through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular responses.
- Signaling Pathway Modulation : The compound can alter signaling pathways that are critical for cell survival and proliferation.
Anticancer Activity
Recent studies have indicated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance:
- Cytotoxicity : this compound has shown cytotoxic effects against several cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.87 | Apoptosis induction |
| This compound | UO-31 (renal cancer) | 0.80 | Enzyme inhibition |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies suggest that it exhibits antibacterial activity comparable to standard antibiotics:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| This compound | E. coli | 10 µg/mL | Moderate |
| This compound | S. aureus | 5 µg/mL | High |
Case Studies
A series of case studies have highlighted the potential of this compound in drug development:
- Study on Anticancer Properties : A study demonstrated that derivatives of this compound showed enhanced cytotoxicity against leukemia and breast cancer cell lines compared to traditional chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation revealed that the compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent .
Q & A
Q. What are the optimal synthetic routes for 2-methyl-5-(trichloromethyl)-1,3,4-oxadiazole, and how can reaction conditions be controlled to maximize yield?
The compound is typically synthesized via cyclization reactions using chloroacetic acid and acid hydrazides in phosphorus oxychloride (POCl₃) under reflux (5–6 hours). Key parameters include stoichiometric ratios (1.2 eq chloroacetic acid to 1 eq hydrazide), solvent choice (POCl₃ as both solvent and dehydrating agent), and temperature control (reflux at ~110°C). Post-reaction neutralization with NaOH (pH 6–7) and purification via column chromatography (n-hexane:EtOAc, 7:1) yield the product in moderate purity (40–60%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical for functional group identification. For example:
- ¹H NMR : Signals at δ 2.5–3.0 ppm confirm the methyl group, while aromatic protons (if present) appear at δ 7.0–8.0 ppm.
- IR : Peaks at 1650–1750 cm⁻¹ indicate C=N stretching in the oxadiazole ring. Mass spectrometry (MS-ESI) provides molecular weight confirmation (e.g., m/z 223.1 [M+H]⁺). High-resolution MS (HRMS) validates exact mass (e.g., calcd. 222.01, found 222.02) .
Q. What are the key physicochemical properties influencing its reactivity in organic synthesis?
The trichloromethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). The oxadiazole ring’s electron-withdrawing nature stabilizes intermediates in SNAr reactions. LogP values (predicted ~2.8) suggest moderate hydrophobicity, impacting solubility in polar solvents like acetonitrile (MeCN) .
Advanced Research Questions
Q. How do computational methods predict the bioactivity of this compound derivatives?
Molecular docking studies (e.g., AutoDock Vina) reveal interactions with enzyme active sites, such as bacterial dihydrofolate reductase (DHFR). The oxadiazole ring acts as a hydrogen-bond acceptor, while the trichloromethyl group contributes to van der Waals interactions. ADME predictions (SwissADME) show moderate metabolic stability (t₁/₂ ~4 hours) and blood-brain barrier permeability (BBB score: 0.85) .
Q. What strategies resolve contradictions in reported antimicrobial activities of oxadiazole derivatives?
Discrepancies in MIC values (e.g., 32–256 µg/mL against Candida krusei) arise from structural variations (e.g., substituents on the phenyl ring). Systematic SAR studies comparing derivatives with electron-withdrawing (e.g., -CF₃) vs. electron-donating (e.g., -OCH₃) groups can clarify trends. Bioassays must standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and solvent controls (DMSO ≤1% v/v) .
Q. How can reaction pathways be optimized for selective functionalization of the trichloromethyl group?
Radical-based reactions (e.g., using AIBN as initiator) selectively replace chlorine atoms with nucleophiles like thiols or amines. DFT calculations (Gaussian 16) identify transition-state energies for competing pathways. For example, substitution at the para-position of the trichloromethyl group is favored due to lower activation energy (ΔG‡ ~25 kcal/mol) .
Q. What role does the oxadiazole ring play in stabilizing coordination complexes with transition metals?
The oxadiazole nitrogen atoms act as bidentate ligands, forming stable complexes with Ag(I) or Cu(II). Single-crystal X-ray diffraction confirms octahedral geometry in [Ag(L)₂]⁺ complexes (L = oxadiazole ligand). Stability constants (log β ~8.2) are determined via potentiometric titrations .
Methodological Guidance
- Contradiction Analysis : Compare spectral data (e.g., NMR shifts) across studies to identify impurities or isomerism. For example, tautomeric forms (oxadiazole vs. thione) may explain divergent bioactivity .
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction variables (temperature, solvent ratio, catalyst loading) for synthesis .
- Data Validation : Cross-reference computational predictions (e.g., docking scores) with in vitro assays to validate target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
